Aculeatins A

Description

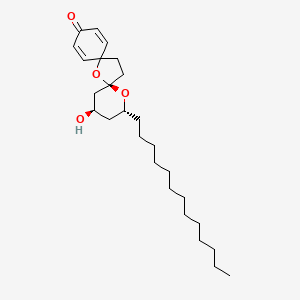

Structure

3D Structure

Properties

Molecular Formula |

C26H42O4 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(2R,4R,6R)-2-hydroxy-4-tridecyl-5,7-dioxadispiro[5.1.58.26]pentadeca-9,12-dien-11-one |

InChI |

InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-20-23(28)21-26(29-24)19-18-25(30-26)16-14-22(27)15-17-25/h14-17,23-24,28H,2-13,18-21H2,1H3/t23-,24-,26-/m1/s1 |

InChI Key |

UAFRNLHPKTXIOW-DGWZTRNLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H]1C[C@H](C[C@@]2(O1)CCC3(O2)C=CC(=O)C=C3)O |

Canonical SMILES |

CCCCCCCCCCCCCC1CC(CC2(O1)CCC3(O2)C=CC(=O)C=C3)O |

Synonyms |

aculeatin A |

Origin of Product |

United States |

Natural Occurrence and Isolation of Aculeatins a

Botanical Sources and Geographic Distribution of Aculeatins A

Aculeatin (B14080756) A is isolated from the plant Amomum aculeatum, a member of the Zingiberaceae family. researchgate.netrsc.org This genus is predominantly found in the tropical regions of Asia and Oceania. researchgate.netsci-hub.se Specifically, the plant has been used in folk medicine in Papua New Guinea for treating fever and malaria. rsc.orgorganic-chemistry.org Research collections of Amomum aculeatum used for the isolation of Aculeatin A and related compounds have been documented from Indonesia. nih.govresearchgate.net

Researchers have successfully isolated Aculeatin A from different parts of the Amomum aculeatum plant. Initial reports identified the rhizomes as the source material, from which this compound-D were derived from petroleum extracts. rsc.orgsci-hub.senih.gov Subsequent studies also demonstrated the presence and successful isolation of Aculeatin A and its parent compounds from the leaves of the plant. researchgate.netnih.govlongdom.orgresearchgate.net

While Amomum aculeatum is the definitive source of the dispiroketal Aculeatin A, a similarly named but structurally different compound, aculeatin , has been isolated from Toddalia asiatica (L.) Lam. jst.go.jpbiocrick.comnih.gov This aculeatin is classified as a coumarin (B35378). jst.go.jpnih.gov Toddalia asiatica is a medicinal plant used in traditional medicine across Africa, India, China, and Japan. jst.go.jpresearchgate.net The coumarin aculeatin derived from this plant has been the subject of various biological studies. researchgate.netosti.gov

Table 1: Botanical Sources and Compounds

| Compound | Botanical Source | Family | Geographic Location of Source Plant |

| Aculeatin A | Amomum aculeatum Roxb. | Zingiberaceae | Papua New Guinea, Indonesia rsc.orgorganic-chemistry.orgnih.gov |

| Aculeatin (Coumarin) | Toddalia asiatica L. Lam. | Rutaceae | Africa, India, China, Japan jst.go.jpnih.gov |

Isolation from Amomum aculeatum Roxb. (Family: Zingiberaceae)

Isolation Methodologies in Academic Research

The isolation of Aculeatin A from plant material is a multi-step process involving initial extraction followed by purification to yield the pure compound.

The initial step involves extracting the compounds from the dried and powdered plant material. Researchers have employed successive solvent extraction using a range of solvents to create crude extracts. longdom.org

For the leaves of Amomum aculeatum, activity-guided fractionation has been performed on hexanes- and chloroform-soluble extracts. nih.gov Another method involved using a Soxhlet apparatus with a sequence of solvents including petroleum ether, ethyl acetate (B1210297), chloroform, ethanol, and water. longdom.org For the rhizomes, petroleum extracts have been used as the starting point for isolation. rsc.orgsci-hub.se These crude extracts are then typically condensed, often using a rotary evaporator, before proceeding to purification. longdom.org

Chromatography is the essential technique for separating Aculeatin A from the complex mixture of compounds in the crude extract. moravek.com Column chromatography is a common and effective method for this purpose. moravek.com

Research literature details the use of flash chromatography for the purification of Aculeatin A, yielding the compound as a yellow oil. rsc.org Bioactivity-guided fractionation, which uses the biological activity of the fractions to direct the purification process, has also been successfully employed to isolate Aculeatin A and its derivatives. nih.gov This meticulous process allows for the separation of individual components from the mixture, leading to the isolation of the pure compound of interest. rotachrom.com

Table 2: Summary of Isolation Research Findings

| Plant Source | Plant Part | Extraction Solvent(s) | Purification Method | Reference |

| Amomum aculeatum | Rhizomes | Petroleum Ether | Not specified in detail | rsc.orgsci-hub.se |

| Amomum aculeatum | Leaves | Hexanes, Chloroform (CHCl₃) | Bioactivity-guided fractionation | nih.gov |

| Amomum aculeatum | Leaves | Petroleum ether, ethyl acetate, chloroform, ethanol, water | Soxhlet extraction followed by chromatography | longdom.org |

| Amomum aculeatum | Not Specified | Not Specified | Flash Chromatography | rsc.org |

Advanced Structural Characterization and Stereochemical Elucidation of Aculeatins a

Spectroscopic and Spectrometric Approaches

NMR spectroscopy was indispensable for mapping the carbon skeleton and the placement of protons within the Aculeatin (B14080756) A molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments collectively provided a comprehensive picture of the molecule's structure.

The ¹H NMR spectrum of Aculeatin A reveals characteristic signals for olefinic protons in the cyclohexenone ring, oxymethine protons associated with the spiroketal system and the hydroxyl group, and a complex series of aliphatic signals corresponding to the long tridecyl side chain rsc.org.

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirmed the presence of 26 carbon atoms. Key signals in the ¹³C NMR spectrum include those for a ketone carbonyl, four olefinic carbons, several oxygenated carbons characteristic of the spiroketal core, and a multitude of sp³-hybridized carbons of the aliphatic chain. The spiroketal carbon atom (C-6) is typically observed at a characteristic downfield shift around 109.0 ppm rsc.org.

Detailed ¹H and ¹³C NMR spectral data for the synthetic Aculeatin A, which are consistent with the natural product, are presented below rsc.org.

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | 65.3 | 4.13–4.07 (m) |

| 3 | 35.8 | 1.79 (br d, J = 12.0), 1.52–1.40 (m) |

| 4 | 64.8 | 4.13–4.07 (m) |

| 5 | 39.1 | 2.05–2.00 (m), 1.92 (br d, J = 14.0) |

| 6 | 109.0 | - |

| 8 | 39.0 | 2.39–2.36 (m), 2.05–2.00 (m) |

| 9 | 127.0 | 6.16–6.09 (m) |

| 10 | 150.9 | 6.85 (dd, J = 10.0, 2.8) |

| 11 | 185.3 | - |

| 12 | 127.3 | 6.16–6.09 (m) |

| 13 | 148.7 | 6.75 (dd, J = 10.0, 2.8) |

| 14 | 37.9 | 2.26–2.20 (m), 2.05–2.00 (m) |

| 15 | 79.7 | - |

| 1' - 13' (Side Chain) | 34.1, 31.9, 29.6–29.3 (br, 8C), 25.6, 22.6, 14.1 | 1.52–1.40 (m), 1.38–1.20 (m, 20H), 0.88 (t, J = 6.8) |

Two-dimensional (2D) NMR experiments were crucial for assembling the molecular puzzle of Aculeatin A by establishing correlations between nuclei nih.gov.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments revealed proton-proton coupling networks, allowing for the tracing of connections within the individual ring systems and along the aliphatic side chain nih.gov.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C NMR spectrum based on the more resolved ¹H NMR spectrum nih.gov.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC was vital for connecting the structural fragments. It shows correlations between protons and carbons that are separated by two or three bonds. These long-range correlations were key to establishing the connectivity across the quaternary spiro-centers and linking the tridecyl side chain to the dioxadispiroketal core nih.gov.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, which was fundamental in determining the relative stereochemistry of the molecule nih.govnih.gov.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While being an extremely powerful technique for directly observing carbon-carbon bonds, the INADEQUATE experiment is often hampered by its very low sensitivity. For a complex natural product like Aculeatin A, this experiment is typically not feasible without isotopic enrichment libretexts.org.

Through the combined interpretation of these 2D NMR datasets, the planar structure of Aculeatin A was confidently assembled nih.gov.

High-Resolution Mass Spectrometry (HRESIMS) provided the exact mass of Aculeatin A, from which its molecular formula was determined to be C₂₆H₄₂O₄ nih.gov. Synthetic preparations of Aculeatin A confirmed this, with HRESIMS showing a protonated molecular ion [M+H]⁺ at m/z 419.3156, which corresponds to the calculated value for C₂₆H₄₃O₄⁺ rsc.org. This information was essential for confirming the elemental composition and the degree of unsaturation, which supported the proposed polycyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Determination of the 1,7-Dioxadispiro[5.1.5.2]pentadecane Skeleton

The identification of the novel 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton was a key challenge in the structural elucidation of Aculeatin A nih.govnih.govmdpi.com. This unusual tricyclic system was proposed based on a comprehensive analysis of the spectroscopic data.

The molecular formula C₂₆H₄₂O₄ indicated six degrees of unsaturation. The ¹³C NMR spectrum accounted for one ketone and two carbon-carbon double bonds, suggesting the presence of three rings to satisfy the remaining degrees of unsaturation rsc.org. The presence of two sp³-hybridized carbons with chemical shifts characteristic of ketal carbons (δC 109.0 for C-6 and δC 79.7 for C-15), along with other oxygenated carbons, pointed towards a dispiroketal structure rsc.org. The final confirmation of this unique framework was achieved by piecing together the molecular fragments using long-range HMBC correlations, which established the connectivity between the cyclohexenone ring, the tetrahydropyran ring, and the central spiro carbons nih.gov.

Assignment of Absolute and Relative Configurations

Aculeatin A possesses three stereocenters at positions C-2, C-4, and C-6. The determination of both their relative and absolute configurations was critical for a complete structural description.

The relative configuration was established primarily through 2D NOESY experiments nih.govnih.gov. The observation of specific NOE correlations between protons on the stereocenters and adjacent protons on the ring systems allowed for the deduction of their spatial relationships. These through-space interactions helped to define which substituents were on the same face of the rings (cis) or on opposite faces (trans).

Identification of Stereoisomers and Analogues (e.g., Aculeatins B, C, D, E, F and Aculeatols A-D)

The structural elucidation of Aculeatin A paved the way for the identification of a series of related natural products, including stereoisomers and analogues isolated from sources like the rhizomes of Amomum aculeatum. These related compounds, Aculeatins B, C, D, E, and F, as well as the Aculeatols A-D, share the core 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton but differ in stereochemistry, side-chain length, or functional group modifications. The characterization of these compounds has been crucial for understanding structure-activity relationships within this class of natural products.

Aculeatin Stereoisomers and Analogues

Aculeatins B, D, E, and F are close structural relatives of Aculeatin A, differing primarily in stereochemistry at specific chiral centers or the length of their alkyl side chains.

Aculeatin B: Identified as a C-6 epimer of Aculeatin A. While Aculeatin A possesses a rel-(2R,4R,6S) configuration, Aculeatin B has a rel-(2R,4R,6R) configuration. This inversion of stereochemistry at the spiroketal carbon (C-6) is a key distinguishing feature. Under acidic conditions, Aculeatin B can convert to the more energetically favorable Aculeatin A.

Aculeatin D: This compound is a C-4 epimer of Aculeatin A. Its structure was determined primarily through NMR spectroscopy and mass spectrometry.

Aculeatin E: Isolated as a yellow oil, Aculeatin E was identified as 2R,4S,6S*-4-hydroxy-2-undecyl-1,7-dioxadispiro[5.1.5.2]pentadeca-9,12-dien-11-one. It differs from Aculeatin B in its configuration at the C-4 position and possesses a shorter undecyl side chain compared to the tridecyl chain of Aculeatins A and B.

Aculeatin F: The structure of Aculeatin F was determined to be 2R,4R,6R*-4-hydroxy-2-undecyl-1,7-dioxadispiro[5.1.5.2]pentadec-9,12-dien-11-one. It shares the same relative configurations at its chiral centers as Aculeatin A but is distinguished by a shorter C-11 alkyl side chain.

Aculeatin C: This analogue has a more complex structure compared to the other aculeatins. It is identified as rel-(2R,4R,6R)-2-[4-(3-dodecyl-2-heptyl-3-hydroxy-6-oxocyclohexa-1,4-dienyl)-2-oxobutyl]-4-hydroxy-1,7-dioxadispiro[5.1.5.2]pentadeca-9,12-dien-11-one. It shares the same dispiroketal stereochemistry as Aculeatin B but features a significantly more elaborate side chain at C-2.

| Compound | Stereochemical Relationship to Aculeatin A | Key Structural Features | Molecular Formula | Relative Stereochemistry |

|---|---|---|---|---|

| Aculeatin B | C-6 Epimer | Inverted stereocenter at the spiroketal carbon (C-6). | C₂₆H₄₂O₄ | rel-(2R,4R,6R) |

| Aculeatin D | C-4 Epimer | Inverted stereocenter at C-4. | C₂₆H₄₂O₄ | Not specified in search results |

| Aculeatin E | Analogue/Stereoisomer | Different configuration at C-4 compared to Aculeatin B; shorter undecyl side chain. | C₂₄H₃₈O₄ | 2R,4S,6S |

| Aculeatin F | Analogue | Same relative configuration as Aculeatin A; shorter undecyl side chain. | C₂₄H₃₈O₄ | 2R,4R,6R |

| Aculeatin C | Analogue | Complex substituted side chain at C-2; same dispiroketal stereochemistry as Aculeatin B. | C₄₅H₆₈O₈ | rel-(2R,4R,6R) |

Aculeatol Analogues

The aculeatols are another group of related compounds that feature modifications on the cyclohexenone ring of the core aculeatin structure.

Aculeatol A: This compound has a molecular formula of C₂₄H₄₀O₅. Compared to Aculeatin A, it possesses an additional hydroxyl group at the C-9 position on the cyclohexenone moiety and has a shorter undecyl side chain (11 carbons instead of 13).

Aculeatol D: The structure of Aculeatol D is closely related to other aculeatols, featuring the characteristic 1,7-dioxadispiro[5.1.5.2]pentadecane core.

Aculeatol E: This compound was elucidated as 2R,4R,6S,8R,9S*-4,9-dihydroxy-2-tridecyl-1,7-dioxadispiro[5.1.5.2]pentadec-12-en-11-one. Its relative configurations at several chiral centers are the same as those of Aculeatol D, with the primary distinction being the length of the alkyl side chain at C-2 (tridecyl for Aculeatol E vs. undecyl for Aculeatol D).

| Compound | Key Structural Features | Molecular Formula | Relative Stereochemistry |

|---|---|---|---|

| Aculeatol A | Additional hydroxyl group at C-9; shorter undecyl side chain compared to Aculeatin A. | C₂₄H₄₀O₅ | Not specified in search results |

| Aculeatol B | Data not available in search results | Data not available in search results | Data not available in search results |

| Aculeatol C | Data not available in search results | Data not available in search results | Data not available in search results |

| Aculeatol D | Related to Aculeatol E, features an undecyl side chain. | C₂₄H₄₀O₅ | Not specified in search results |

| Aculeatol E | Dihydroxy-substituted dispiroketal; tridecyl side chain. | C₂₆H₄₄O₅ | 2R,4R,6S,8R,9S* |

Biological Activities of Aculeatins A: Preclinical Research Insights

Antiprotozoal and Antimalarial Activities

Aculeatin (B14080756) A has demonstrated significant activity against several protozoan parasites, including those responsible for malaria and trypanosomiasis. rsc.orgscispace.comresearchgate.netscientific.netbiocrick.com These findings underscore its potential as a lead compound for the development of new antiparasitic agents. rsc.orgscispace.com

Aculeatin A has shown impressive in vitro activity against the protozoan parasite Plasmodium falciparum, the deadliest species causing malaria in humans. rsc.orgscispace.comresearchgate.net Studies have specifically evaluated its efficacy against both chloroquine-resistant (K1) and chloroquine-sensitive (NF54) strains of the parasite. researchgate.net The compound exhibited strong inhibitory effects, with a particularly high potency against the K1 strain, demonstrating an IC50 value of 0.18 µM. researchgate.net Its activity against the NF54 strain was also notable. researchgate.net This broad activity against different parasite strains is a crucial characteristic for a potential antimalarial drug candidate. rsc.orgscispace.com

Table 1: In vitro Antimalarial Activity of Aculeatin A

| Parasite Strain | IC50 (µM) |

|---|---|

| Plasmodium falciparum K1 | 0.18 researchgate.net |

| Plasmodium falciparum NF54 | Data not specified in results researchgate.net |

Beyond its antimalarial effects, Aculeatin A has also been tested against trypanosomatid parasites. rsc.orgscispace.comresearchgate.net It has shown noteworthy in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of East African human trypanosomiasis (sleeping sickness), and Trypanosoma cruzi, the parasite responsible for Chagas disease. rsc.orgscispace.comresearchgate.netnih.gov The IC50 values against these trypanosomes were found to be in the submicromolar to low micromolar range, indicating significant potency. rsc.orgscispace.com

Currently, there are no specific reports in the reviewed literature detailing the evaluation of Aculeatin A in in vivo preclinical models for its antiparasitic activity, such as the hollow fiber assay for this specific purpose. Research has primarily focused on in vitro characterization of its antiprotozoal effects.

Cytotoxic Activities against Cancer Cell Lines

In addition to its antiparasitic properties, Aculeatin A has been extensively investigated for its potential as an anticancer agent. nih.govnih.gov It has demonstrated significant cytotoxic effects against a variety of human and murine cancer cell lines. nih.govresearchgate.netnih.gov

In vitro studies have revealed that Aculeatin A possesses broad-spectrum cytotoxic activity. nih.govnih.govresearchgate.net The compound has been evaluated against a panel of cancer cell lines, showing potent growth-inhibitory effects. nih.govnih.gov It exhibited high cytotoxicity against the KB (human oral epidermoid carcinoma) cell line with an IC50 of 1.7 µM. researchgate.net Further testing showed its efficacy across several other human cancer cell lines, with ED50 values ranging from 0.2 to 1.0 µM. nih.govnih.govacs.org Among the tested cell lines were MCF-7 (human breast adenocarcinoma), LNCaP (human prostate adenocarcinoma), and LU1 (human lung carcinoma). nih.govresearchgate.netresearchgate.net

Table 2: In vitro Cytotoxicity of Aculeatin A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / ED50 (µM) |

|---|---|---|

| KB | Human Oral Epidermoid Carcinoma | 1.7 researchgate.net |

| MCF-7 | Human Breast Adenocarcinoma | 0.2 - 1.0 nih.govnih.govacs.org |

| LNCaP | Human Prostate Adenocarcinoma | 0.2 - 1.0 nih.govacs.org |

| LU1 | Human Lung Carcinoma | 0.2 - 1.0 nih.govacs.org |

| P388 | Murine Lymphocytic Leukemia | Data not specified in results nih.gov |

Following its promising in vitro performance, Aculeatin A was advanced to in vivo preclinical testing using the hollow fiber assay and traditional xenograft models. nih.govnih.govacs.org

The hollow fiber assay, a preliminary in vivo screen, was used to evaluate Aculeatin A against three human cancer cell lines (MCF-7, LNCaP, and LU1) implanted at both intraperitoneal (IP) and subcutaneous (SC) sites in mice. nih.gov In this assay, Aculeatin A demonstrated significant, dose-dependent growth inhibition (10–60%) against the MCF-7 breast cancer cells when they were implanted at the intraperitoneal site. nih.govnih.govacs.org However, it was found to be inactive against the LU1 lung cancer and LNCaP prostate cancer cell lines at the same IP site. nih.gov Furthermore, the compound showed no activity against any of the three cell lines when they were implanted subcutaneously. nih.gov

In more advanced in vivo models, Aculeatin A was assessed against a P388 lymphocytic leukemia model and a human A2780S ovarian carcinoma xenograft model. nih.govnih.govacs.org Despite its potent in vitro cytotoxicity, the compound was found to be inactive in both of these xenograft models at the doses tested. nih.govnih.govacs.org

Metabolic Regulation and Anti-inflammatory Activities (for Aculeatin from Toddalia asiatica)

Aculeatin A, a coumarin (B35378) compound isolated from the medicinal plant Toddalia asiatica, has been the subject of preclinical research investigating its potential roles in metabolic and inflammatory processes. researchgate.netosti.govpnrjournal.com Studies utilizing specific cell lines have provided insights into its effects on fat cell development, function, and inflammatory responses.

Research has shown that Aculeatin A promotes the differentiation of 3T3-L1 preadipocytes, which are precursor cells, into mature adipocytes (fat cells). osti.gov When these preadipocytes were treated with Aculeatin A in the presence of insulin, there was a notable increase in cellular triglyceride levels and the activity of glycerol-3-phosphate dehydrogenase, both markers of adipogenesis. osti.gov This indicates that Aculeatin A enhances the process of fat cell formation. osti.gov

Further molecular analysis revealed that Aculeatin A's mechanism involves the upregulation of genes targeted by the peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of adipogenesis. osti.govpnrjournal.com Although Aculeatin A itself is not a direct ligand of PPAR-γ, its presence leads to increased expression of critical adipogenic genes, suggesting it influences adipocyte differentiation through an alternative signaling pathway. researchgate.net

In addition to promoting differentiation, Aculeatin A also stimulates lipolysis, the process of breaking down stored fats. osti.govnih.gov In mature 3T3-L1 adipocytes, treatment with Aculeatin A led to an increase in glycerol (B35011) release, a primary product of fat breakdown. researchgate.netnih.gov This dual action of enhancing both the differentiation and the fat-burning capacity of adipocytes suggests its potential utility in addressing lipid abnormalities. researchgate.netosti.gov

Table 1: Effects of Aculeatin A on Gene Expression in 3T3-L1 Preadipocytes

| Gene | Function | Effect of Aculeatin A |

| Pparg | Master regulator of adipogenesis | Upregulated osti.gov |

| Ap2 (FABP4) | Fatty acid binding protein | Upregulated osti.gov |

| Cd36 | Fatty acid translocase | Upregulated osti.gov |

| Glut4 | Glucose transporter | Upregulated osti.gov |

| Adipoq | Adiponectin gene | Upregulated osti.gov |

Aculeatin A has been observed to positively influence glucose metabolism in adipocytes. osti.gov Studies on differentiated 3T3-L1 adipocytes demonstrated that treatment with Aculeatin A enhanced glucose uptake. researchgate.netosti.gov Specifically, the uptake of 2-deoxyglucose, a glucose analog used to measure glucose transport, was increased in cells exposed to the compound. researchgate.netnih.gov This effect is linked to the increased expression of the glucose transporter type 4 (Glut4) gene, which is crucial for insulin-stimulated glucose uptake in fat cells. osti.govnih.gov

The anti-inflammatory properties of Aculeatin A have been evaluated using RAW264 mouse macrophage cells stimulated with lipopolysaccharide (LPS), a bacterial component that triggers a strong inflammatory response. nih.govjst.go.jp In this model, Aculeatin A demonstrated significant anti-inflammatory activity. nih.govresearchgate.net

Treatment with Aculeatin A resulted in a dose-dependent suppression of nitric oxide (NO) production, a key inflammatory mediator. nih.govresearchgate.net It also significantly inhibited the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). jst.go.jpresearchgate.net

Interestingly, the mechanism by which Aculeatin A exerts these effects appears distinct from other related compounds. nih.gov Unlike the structurally similar coumarin, toddaculin, Aculeatin A did not suppress the LPS-induced phosphorylation of p38 and extracellular signal-regulated kinase (ERK)1/2, nor did it inhibit the activation of nuclear factor-kappaB (NF-κB). nih.govjst.go.jp Furthermore, cellular uptake studies showed that Aculeatin A was not detected within the RAW264 cells, suggesting its anti-inflammatory action may occur via a different, possibly extracellular, mechanism. nih.govjst.go.jp

Table 2: Summary of Anti-inflammatory Effects of Aculeatin A in LPS-Stimulated RAW264 Macrophages

| Inflammatory Mediator | Effect of Aculeatin A |

| Nitric Oxide (NO) | Production significantly suppressed nih.govresearchgate.net |

| TNF-α (mRNA) | Expression significantly inhibited jst.go.jpresearchgate.net |

| IL-6 (mRNA) | Expression significantly inhibited jst.go.jpresearchgate.net |

Other Reported Biological Activities (e.g., Antibacterial Properties)

Beyond its metabolic and anti-inflammatory effects, Aculeatin A has been associated with other biological activities in preclinical studies. Notably, compounds from the aculeatin family have demonstrated antibacterial properties. nih.govnih.gov For instance, aculeatin compounds have shown moderate to strong activity against bacteria such as Bacillus cereus, Escherichia coli, and Staphylococcus epidermidis. nih.gov Additionally, research has pointed to potential antiprotozoal and cytotoxic activities for Aculeatins A and B. nih.gov

Molecular and Cellular Mechanisms of Action of Aculeatins a

Antiparasitic Mechanisms

The antimalarial properties of Aculeatins A are linked to their ability to disrupt the redox balance within the Plasmodium falciparum parasite, the causative agent of malaria. The parasite's thioredoxin system is a key target. This system, which includes the enzyme thioredoxin reductase (TrxR), is essential for the parasite to counteract oxidative stress, particularly that generated from the digestion of host cell hemoglobin. nih.gov

The specific target of (-)-aculeatin A appears to be the C-terminal redox center of the PfTrxR enzyme. nih.gov While detailed studies on aculeatin (B14080756) itself are specific, related aculeatin-like derivatives have demonstrated significant PfTrxR inhibitory activity, with IC50 values ranging from 0.9 to 7.5 µM against the target enzyme. dntb.gov.ua This inhibition disrupts the parasite's ability to manage oxidative stress, making PfTrxR a validated drug target. nih.govnih.gov

Evidence suggests that the antiparasitic action of aculeatins may not be limited to the inhibition of PfTrxR alone. nih.gov Mechanistic studies involving aculeatin analogs revealed that these compounds produced a greater extent of inhibition in assays based on thioredoxin (Trx) reduction compared to assays using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). nih.gov This discrepancy points towards the involvement of other plasmodial targets beyond PfTrxR, suggesting a multi-faceted mode of action in its antimalarial activity. nih.gov

Metabolic Regulatory Mechanisms (for Aculeatin from Toddalia asiatica)

Aculeatin isolated from the plant Toddalia asiatica has been identified as a potential agent for modulating metabolic processes, particularly those related to adipocyte function and inflammation. nih.gov

In studies using 3T3-L1 preadipocytes, aculeatin was shown to enhance the differentiation of these cells into adipocytes. nih.gov This was evidenced by an increase in cellular triglyceride levels. nih.gov Further analysis through DNA microarray and real-time quantitative PCR revealed that aculeatin treatment led to an increased expression of several target genes of the peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov PPARγ is a critical transcription factor in adipogenesis. The upregulated genes included Pparg itself, as well as Ap2 (Fatty acid-binding protein 4), Cd36 (CD36 molecule), Glut4 (Glucose transporter type 4), and Adipoq (Adiponectin). nih.gov This suggests that aculeatin promotes adipogenesis by modulating the expression of genes essential for this process. nih.gov

Table 1: PPARγ Target Genes Upregulated by Aculeatin

| Gene | Full Name | Function in Adipocytes |

| Pparg | Peroxisome proliferator-activated receptor-γ | Master regulator of adipogenesis |

| Ap2 | Fatty acid-binding protein 4 (FABP4) | Involved in fatty acid uptake and transport |

| Cd36 | CD36 Molecule (Thrombospondin Receptor) | Facilitates fatty acid uptake |

| Glut4 | Glucose transporter type 4 | Mediates insulin-stimulated glucose uptake |

| Adipoq | Adiponectin | Adipokine involved in regulating glucose levels and fatty acid breakdown |

Data sourced from research on 3T3-L1 cells. nih.gov

Aculeatin also demonstrates anti-inflammatory properties. jst.go.jpnih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264 mouse macrophage cells, aculeatin significantly inhibited the mRNA expression of inflammatory mediators in a dose-dependent manner. jst.go.jp Specifically, real-time qPCR analysis confirmed a significant decrease in the expression of inflammatory chemokines and cytokines, including Mcp1 (Monocyte chemoattractant protein-1) and Il6 (Interleukin-6). jst.go.jp

Table 2: Inflammatory Genes Downregulated by Aculeatin

| Gene | Full Name | Function |

| Mcp1 | Monocyte chemoattractant protein-1 (also known as CCL2) | Recruits monocytes, memory T cells, and dendritic cells to sites of inflammation |

| Ccl6 | C-C motif chemokine ligand 6 | Chemokine involved in inflammatory responses |

| Il6 | Interleukin-6 | Pro-inflammatory cytokine |

Data sourced from research on LPS-stimulated RAW264 cells. jst.go.jp

The anti-inflammatory mechanism of aculeatin appears to be distinct from that of other related compounds and does not follow a common inflammatory signaling pathway. jst.go.jpnih.gov For instance, the structurally similar coumarin (B35378), toddaculin, was found to suppress LPS-induced inflammation by inhibiting the phosphorylation of p38 and ERK1/2 and preventing the activation of nuclear factor-kappaB (NF-κB). jst.go.jpnih.gov However, aculeatin did not show these effects, indicating that it suppresses inflammation in macrophages via a different mechanism. jst.go.jpnih.gov

Furthermore, cellular uptake studies in RAW264 macrophages detected the presence of toddaculin within the cells, but aculeatin was not observed in the cells at any incubation interval. jst.go.jpnih.gov This suggests that aculeatin's anti-inflammatory action may not require entry into the cell, pointing towards a mechanism that could involve interactions at the cell membrane level rather than direct engagement with intracellular targets like PPAR-γ in this context. jst.go.jp

Anti-inflammatory Mechanisms (for Aculeatin from Toddalia asiatica)

Aculeatin A, a coumarin isolated from Toddalia asiatica, has demonstrated notable anti-inflammatory properties. Its mechanism of action, however, diverges from that of its structural analogs, such as toddaculin, highlighting a nuanced interplay between chemical structure and biological activity.

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW264 mouse macrophage cells, Aculeatin A has been shown to significantly inhibit the mRNA expression of various inflammatory mediators. nih.govjst.go.jp This inhibition extends to the production of nitric oxide (NO), a key signaling molecule and a mediator of inflammation. nih.govjst.go.jp The suppression of these pro-inflammatory markers at the transcriptional level underscores the potential of Aculeatin A as an anti-inflammatory agent. jst.go.jp

| Effect of Aculeatin A on Inflammatory Markers in LPS-Stimulated Macrophages | |

| Marker | Effect |

| mRNA Expression of Inflammatory Mediators | Significantly Inhibited |

| Nitric Oxide (NO) Production | Significantly Inhibited |

A key aspect of Aculeatin A's mechanism is its differential impact on major inflammatory signaling pathways when compared to its analog, toddaculin. While toddaculin effectively suppresses the LPS-induced phosphorylation of p38 and extracellular signal-regulated kinase (ERK)1/2, and inhibits the activation of nuclear factor-kappaB (NF-κB), Aculeatin A does not exhibit these effects. nih.govjst.go.jp This suggests that the anti-inflammatory actions of Aculeatin A are not mediated through the conventional p38, ERK1/2, or NF-κB pathways, pointing towards a distinct and alternative mechanism of action. nih.govjst.go.jp

| Compound | Effect on p38 Phosphorylation | Effect on ERK1/2 Phosphorylation | Effect on NF-κB Activation |

| Aculeatin A | No significant effect | No significant effect | No significant effect |

| Toddaculin | Suppressed | Suppressed | Inhibited |

Cellular Uptake and Interactions

The observed differences in the mechanism of action between Aculeatin A and its analogs can be partly attributed to variations in their cellular uptake and physicochemical properties.

The hydrophobicity of a molecule is a critical determinant of its ability to traverse cell membranes and accumulate within cells. The structure of Aculeatin A, specifically the epoxidation of a prenyl group, is thought to decrease its hydrophobicity. jst.go.jp This characteristic is believed to influence its cellular uptake and subsequent interaction with intracellular targets. nih.gov

Experimental evidence has shown a stark difference in the cellular uptake between Aculeatin A and toddaculin in RAW264 cells. While toddaculin was detected within the cells after 4 and 24 hours of incubation, Aculeatin A was not observed at any of the tested intervals. nih.govjst.go.jp This lack of detectable cellular uptake for Aculeatin A correlates with its inability to modulate intracellular signaling pathways like p38, ERK1/2, and NF-κB, which are targeted by the more readily absorbed toddaculin. nih.govjst.go.jp These findings suggest that the de-epoxidation of the prenyl group in toddaculin increases its hydrophobicity, thereby facilitating its cellular uptake and interaction with the phospholipid bilayers of cell membranes, a trait not shared by Aculeatin A. nih.govjst.go.jp

| Compound | Cellular Uptake in RAW264 Cells | Postulated Reason |

| Aculeatin A | Not detected | Lower hydrophobicity due to epoxidation of the prenyl group |

| Toddaculin | Detected at 4 and 24 hours | Higher hydrophobicity due to de-epoxidation of the prenyl group |

Synthetic Chemistry of Aculeatins a

Historical Evolution of Total Synthesis Efforts

Since the isolation and structural elucidation of aculeatins in 2000, there have been over 20 total syntheses reported for these molecules. The first racemic total synthesis of Aculeatin (B14080756) A, along with its epimer Aculeatin B, was accomplished by Wong and coworkers in 2002. thieme-connect.comresearchgate.netrsc.orgrsc.orgacs.org This initial approach utilized a biomimetic strategy involving a [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA)-mediated oxidative dearomatization and spiroketalization of a phenolic precursor to construct the characteristic dispiroketal core. thieme-connect.comrsc.org This oxidative cyclization became a cornerstone for many subsequent syntheses of aculeatins. thieme-connect.comacs.org

Key Methodologies for the Construction of the 1,7-Dioxadispiro[5.1.5.2]pentadecane Core

The construction of the central 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton is the pivotal step in the synthesis of Aculeatin A. Several key methodologies have been developed to achieve this complex transformation.

Phenol (B47542) Oxidative Dearomatization (POD) and Spiroketalization

The most prevalent strategy for constructing the aculeatin core is based on a biomimetic phenol oxidative dearomatization (POD) followed by a double spiroketalization. thieme-connect.comresearchgate.net This reaction is typically mediated by a hypervalent iodine(III) reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). rsc.orgnih.govbeilstein-journals.org In this process, a suitably substituted phenolic precursor undergoes oxidation to a cyclohexadienone intermediate, which then triggers two intramolecular cyclizations to form the dispiroketal system. researchgate.netrsc.org This powerful one-pot transformation assembles the complex core in a single step. researchgate.netrsc.org While efficient, a significant challenge with this method has often been the lack of diastereoselectivity, leading to the formation of both Aculeatin A and its epimer, Aculeatin B. rsc.orgthieme-connect.com

Cascade and Tandem Reactions

To improve synthetic efficiency, several cascade or tandem reaction sequences have been developed. These strategies aim to form multiple bonds and stereocenters in a single, orchestrated process. One notable example is a double intramolecular oxa-Michael addition (DIOMA) strategy. scispace.comrsc.orgthieme-connect.com This approach avoids the direct oxidative spirocyclization of a phenol and instead relies on the sequential addition of alcohol nucleophiles to an unsaturated system to build the spiroketal framework, offering a pathway to a single spiroisomer. scispace.comrsc.orgthieme-connect.com Another approach involves a cascade spirocyclization as the final step after the assembly of a linear precursor with all necessary stereocenters and functional groups in place. acs.orgacs.org These cascade strategies often lead to more concise and elegant syntheses. researchgate.netacs.org

Stepwise Construction of the Spirocyclic Structure

In contrast to the convergent cascade approaches, some syntheses have employed a more stepwise construction of the spirocyclic system. This strategy offers greater control over the stereochemical outcome at each stage. For example, a stepwise approach has been reported that involves the initial formation of a 2,3-dihydro-4H-pyran-4-one intermediate, followed by an intramolecular oxa-Michael addition to form the second ring of the spiroketal. scispace.comrsc.org This method allows for the diastereoselective formation of the desired stereocenter, leading to Aculeatin A as a single spiroisomer. scispace.comrsc.org This contrasts with the often-mixed isomers produced in the PIFA-mediated cascade reactions. scispace.comrsc.org This stepwise protocol has been shown to be an effective method for building the spiro structure with high diastereoselectivity. scispace.comrsc.org

Diastereoselective and Enantioselective Approaches in Aculeatin A Synthesis

Achieving high levels of both diastereoselectivity and enantioselectivity is crucial for the efficient synthesis of the biologically active form of Aculeatin A.

Asymmetric Allylation Strategies

Asymmetric allylation has been a key strategy for introducing chirality early in the synthesis of Aculeatin A. rsc.orgresearchgate.net This method establishes a key stereocenter in an acyclic precursor, which then directs the stereochemistry of subsequent reactions. For instance, the Maruoka enantioselective allylation has been successfully employed to set the stereochemistry of a homoallylic alcohol intermediate. researchgate.net Similarly, other approaches have utilized chiral allylboranes to achieve high enantiomeric excess in the formation of key chiral building blocks. mdpi.com The use of asymmetric allylation as the sole source of chirality has been demonstrated in the enantioselective total synthesis of Aculeatins A and B, ultimately allowing for the establishment of their absolute configurations. scribd.com These strategies highlight the power of asymmetric catalysis in providing access to enantiopure natural products. researchgate.netmdpi.com

Asymmetric Aldol (B89426) Reactions (e.g., Crimmins Aldol, Mukaiyama Aldol)

Asymmetric aldol reactions are powerful tools for setting stereocenters and have been instrumental in several syntheses of aculeatins. These reactions allow for the precise construction of the β-hydroxy ketone moiety, a crucial precursor to the spiroketal system.

One notable application is the Crimmins aldol reaction , which utilizes a chiral thiazolidinethione auxiliary. researchgate.netthieme-connect.com This method has been employed in the stereoselective total synthesis of this compound, B, D, and 6-epi-aculeatin D starting from 1-tetradecanal. researchgate.netthieme-connect.com In a key step, the titanium enolate of an N-acyl thiazolidinethione is reacted with an aldehyde to furnish the aldol adduct with high diastereoselectivity. rsc.orgscispace.com For instance, the reaction between an aldehyde derived from 1-tetradecanal and a chiral auxiliary-bearing reactant in the presence of TiCl₄, DIPEA, and NMP afforded the desired aldol product in 65% yield and a 93:7 diastereomeric ratio. rsc.orgscispace.comrsc.org This approach provides reliable control over the syn stereochemistry required for the synthesis. thieme-connect.com

The Mukaiyama aldol reaction has also been a key strategy. rsc.orgnsf.gov This reaction involves the Lewis acid-mediated addition of a silyl (B83357) enol ether to an aldehyde. Diastereodivergent 1,3-inductions have been achieved in Mukaiyama aldol couplings, providing access to both syn- and anti-diol products depending on the protecting groups used. figshare.comcolab.ws This flexibility is crucial for synthesizing different stereoisomers of aculeatin. figshare.com For example, a versatile synthesis of this compound, B, D, and 6-epi-D was developed using an asymmetric Mukaiyama aldol reaction as a key step to introduce the necessary chirality. rsc.orgscispace.com In some syntheses, the choice of Lewis acid and protecting groups on the aldehyde substrate has been shown to influence the stereochemical outcome, allowing for a diastereodivergent approach to different aculeatin isomers. nsf.govfigshare.com

| Reaction Type | Key Reagents/Catalysts | Typical Diastereoselectivity (d.r.) | Key Bond Formed | Reference |

|---|---|---|---|---|

| Crimmins Aldol | Chiral Thiazolidinethione, TiCl₄, DIPEA | Typically >90:10 for syn-adduct | β-hydroxy ketone | rsc.org, thieme-connect.com |

| Mukaiyama Aldol | Silyl Enol Ether, Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) | Variable, can be tuned for syn or anti | β-hydroxy ketone | rsc.org, figshare.com |

Chiral Auxiliary and Chiral Pool Approaches

To achieve the synthesis of enantiomerically pure aculeatins, chemists have relied on both chiral auxiliary-controlled reactions and chiral pool starting materials.

Chiral auxiliaries , such as the Evans oxazolidinone and Crimmins thiazolidinethione, are temporarily incorporated into the synthetic route to direct the stereochemical outcome of key bond-forming reactions. thieme-connect.comresearchgate.net The Crimmins modification of the Evans aldol reaction is a prime example where a chiral auxiliary is used to install a key stereocenter. scispace.com After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered. rsc.orgrsc.org For example, after an aldol reaction, the thiazolidinethione auxiliary can be removed by hydrolysis with reagents like LiOH and H₂O₂ to reveal a carboxylic acid, or by reduction with DIBAL-H to yield an aldehyde. thieme-connect.comrsc.org

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. mdpi.comnih.gov This strategy incorporates pre-existing stereocenters from the starting material into the final target molecule. Carbohydrates and amino acids are common starting points. mdpi.com For instance, α-D-glucoheptonic-γ-lactone, a carbohydrate derivative, has been used as a chiral precursor to construct the central 1,3,5-triol unit required for the synthesis of Aculeatin D and its epimer. researchgate.netacs.org Similarly, (S)-malic acid has served as a chiral starting material in a convergent approach to this compound and B. researchgate.net

| Strategy | Example Precursor/Auxiliary | Target Aculeatin(s) | Reference |

|---|---|---|---|

| Chiral Auxiliary | Crimmins Thiazolidinethione | A, B, D, 6-epi-D | thieme-connect.com |

| Chiral Auxiliary | Evans Oxazolidinone | A | scispace.com |

| Chiral Pool | α-D-glucoheptonic-γ-lactone | D, 6-epi-D | acs.org |

| Chiral Pool | (S)-Malic Acid | A, B | researchgate.net |

[3+2]-Cycloaddition and Reductive N-O Bond Cleavage

A convergent and enantioselective approach for the collective total synthesis of several aculeatins has been developed featuring a [3+2]-cycloaddition reaction. acs.org This strategy allows for the rapid assembly of a key heterocyclic intermediate. The specific transformation often involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene to form an isoxazoline (B3343090) ring system.

Following the cycloaddition, a crucial reductive N-O bond cleavage is performed. This step unmasks the functionality required for subsequent transformations. Iron-mediated reductions are particularly effective for this purpose. acs.org The cleavage of the N-O bond in the isoxazoline intermediate typically yields a β-hydroxy ketone, a common precursor that can then be elaborated to the final aculeatin core through steps like cascade spirocyclization. acs.org This cycloaddition/cleavage sequence provides a powerful and efficient method for constructing a significant portion of the aculeatin backbone with stereocontrol.

Collective Total Synthesis of this compound and Related Stereoisomers

The structural similarity among the aculeatin family members has encouraged the development of "collective total syntheses." These are synthetic campaigns designed to produce multiple natural products and their stereoisomers from a common intermediate or a unified strategy. acs.org Such approaches are highly efficient and invaluable for studying structure-activity relationships.

Strategies often rely on diastereodivergent steps, where reaction conditions are tuned to selectively favor the formation of one diastereomer over another. figshare.com For example, by carefully selecting protecting groups and reaction conditions in Mukaiyama aldol reactions, chemists can access different stereoisomers of the key diol precursors, leading to various aculeatin targets. figshare.comcolab.ws

A recent collective synthesis of this compound, B, D, E, and F, along with several unnatural 6-epi-analogs, was achieved in just six steps. acs.org This route highlights the power of modern synthetic methods, employing a [3+2]-cycloaddition, reductive N-O bond cleavage, and a cascade spirocyclization as the key transformations. acs.org Other collective syntheses have utilized the Crimmins aldol reaction to access this compound, B, D, and 6-epi-aculeatin D. thieme-connect.com

Development of Novel Synthetic Routes and Strategies

Research into the synthesis of aculeatins continues to evolve, with new and more efficient strategies being reported. A key area of innovation has been the construction of the challenging 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton.

One novel strategy involves a double intramolecular oxa-Michael addition (DIOMA) . acs.orgnih.govresearchgate.net This approach, developed for a concise total synthesis of aculeatin A as a single spiroisomer, features a phenol oxidative dearomatization followed by the DIOMA of secondary/tertiary alcohols. acs.orgnih.gov This method avoids the often poorly selective PIFA-mediated oxidative spirocyclization that characterized many earlier syntheses and resulted in mixtures of epimers. rsc.org

Another innovative, stepwise approach to aculeatin A involves the formation of a 2,3-dihydro-4H-pyran-4-one intermediate, followed by a highly diastereoselective intramolecular oxa-Michael addition to construct the second spiro-ring. rsc.orgrsc.org This route also successfully yields aculeatin A as a single isomer. rsc.org These newer methods emphasize efficiency, step economy, and high stereocontrol, representing significant advances in the field of natural product synthesis. acs.org

Compound Index

| Compound Name |

|---|

| Aculeatin A |

| Aculeatin B |

| Aculeatin D |

| Aculeatin E |

| Aculeatin F |

| 6-epi-Aculeatin D |

| 6-epi-Aculeatin E |

| 6-epi-Aculeatin F |

| 1-tetradecanal |

| Titanium tetrachloride (TiCl₄) |

| N,N-Diisopropylethylamine (DIPEA) |

| N-Methyl-2-pyrrolidone (NMP) |

| Lithium hydroxide (B78521) (LiOH) |

| Hydrogen peroxide (H₂O₂) |

| Diisobutylaluminium hydride (DIBAL-H) |

| Boron trifluoride etherate (BF₃·OEt₂) |

| α-D-glucoheptonic-γ-lactone |

| (S)-malic acid |

Structure Activity Relationship Sar Studies of Aculeatins a and Analogues

Importance of the Spirocyclohexadienone Pharmacophoric Scaffold

The 1,7-dioxodispiro[5.1.5.2]pentadecane system, which forms the core spirocyclohexadienone scaffold of Aculeatins, is considered a crucial element for their biological activity. nih.govrsc.orgrsc.org This unusual structural motif is a central feature in this novel class of natural products. researchgate.net Research into synthetic aculeatin-like analogues has consistently highlighted the importance of this scaffold for achieving potent antimalarial activity. nih.govrsc.orgrsc.orgresearchgate.net

Studies have shown that simplifying or removing this core structure leads to a significant loss of potency. For instance, reduced analogues of aculeatins, such as the cyclohexanone (B45756) version derived from Aculeatin (B14080756) A and the phenolic precursors, were found to be only weakly active against Plasmodium falciparum. acs.org This underscores that the intact spirocyclohexadienone ring system is a critical pharmacophore. acs.org The investigation of various spirocyclohexadienone derivatives has not only confirmed the priority of this scaffold for bioactivity but has also opened avenues for developing new therapeutic agents, including those for Alzheimer's disease by inhibiting acetylcholinesterase. rsc.orgnih.gov The inherent reactivity and three-dimensional arrangement of the spirocyclohexadienone unit appear to be essential for its interaction with biological targets. researchgate.netresearchgate.net

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a fundamental role in the biological activity of most chiral natural products, as it dictates the three-dimensional shape of the molecule and its ability to interact with specific biological targets. nih.gov Aculeatins possess multiple chiral centers, and their specific configuration is critical. Aculeatin A and Aculeatin B, for example, are epimers, differing only in the stereochemistry at the C-6 position. researchgate.net The relative configurations of the chiral carbons in Aculeatin A have been confirmed through detailed 2D NMR experiments. nih.gov The absolute configurations for Aculeatin A and B were established as abs-[2R,4R,6R] and abs-[2R,4R,6S], respectively, through enantioselective synthesis. nih.gov

Impact of Functional Group Modifications

Modifying the functional groups appended to the core aculeatin scaffold has provided significant insights into the specific structural requirements for its various biological activities.

The hydroxyl group at the C-4 position of the Aculeatin A structure is a key determinant of its cytotoxic potential. nih.gov SAR studies involving the synthesis of eight semi-synthetic analogues of Aculeatin A, where this hydroxyl group was modified, demonstrated a notable decrease in cytotoxic activity against several human cancer cell lines. nih.gov For instance, acetylation of the C-4 hydroxyl group in Aculeatin A to produce Aculeatin A acetate (B1210297) (1a) resulted in a significant reduction in cytotoxicity. This trend indicates that a free hydroxy group at the C-4 position is essential for eliciting potent cytotoxic effects within this class of compounds. nih.gov

Table 1: Cytotoxicity of Aculeatin A and its C-4 Modified Analogues

| Compound | Modification | Cytotoxicity (IC₅₀ in µM) |

|---|---|---|

| Aculeatin A (1) | Unmodified (Free -OH) | Potent |

| Aculeatin A acetate (1a) | Acetylation of C-4 OH | Decreased |

| Other C-4 derivatives (1b-1h) | Various modifications | Decreased |

Data sourced from a study on naturally occurring and semi-synthetic derivatives of Aculeatins A and B. nih.gov

The cyclohexadienone moiety of Aculeatin A functions as a Michael acceptor, a feature that has been investigated as a potential mechanism for its antimalarial activity. nih.govmdpi.com This electrophilic character allows aculeatins to potentially form covalent bonds with nucleophilic residues in target proteins, such as cysteine residues in enzymes. mdpi.com One putative target is Plasmodium falciparum thioredoxin reductase (PfTrxR), an enzyme crucial for the parasite's redox homeostasis. researchgate.netmdpi.com Studies have shown that aculeatin analogues can inhibit PfTrxR, and this inhibitory effect often requires pre-incubation, which is consistent with a mechanism involving covalent modification. mdpi.com

However, the role of the Michael acceptor is complex. Further research has led to the development of new aculeatin-like scaffolds that lack Michael acceptor properties but still exhibit potent antimalarial activity, with one such analogue being effective at 0.86 μM against P. falciparum. nih.govrsc.orgrsc.orgresearchgate.net This discovery suggests that while the Michael acceptor characteristic may contribute to the activity of some analogues, it is not an absolute requirement. nih.govrsc.org It implies the existence of other or additional mechanisms of action for the antimalarial effects of the aculeatin scaffold. mdpi.com

Variation of Aliphatic Side Chain Length and its Biological Consequences

The long aliphatic side chain at the C-2 position is another feature that influences the biological profile of Aculeatin A. The length and nature of this chain can impact properties such as lipophilicity, which in turn affects membrane permeability and interaction with hydrophobic pockets in target proteins. mdpi.comnih.govmdpi.com

A comparison between Aculeatin A and Aculeatin F (4), a naturally occurring analogue, illustrates the effect of side chain length. nih.gov Aculeatin F is structurally identical to Aculeatin A except that it possesses an undecyl side chain instead of a tridecyl one, meaning it has two fewer methylene (B1212753) units. nih.gov While specific comparative activity data is limited in the initial reports, it is known that Aculeatin A is approximately five times more potent as an antimalarial agent than Aculeatin D. acs.org The structural difference between Aculeatin A and D also lies partly in the side chain, highlighting its role in modulating potency. The hydrophobicity conferred by the side chain is a critical parameter, and studies on other classes of molecules like lipopeptides show that there is often an optimal chain length for maximal biological activity. mdpi.com

Conformational Analysis and Bioactivity Correlation

The biological activity of a flexible molecule like Aculeatin A is dependent on the three-dimensional conformation it adopts to bind to its biological target. nih.gov While these molecules are flexible, they tend to exist in a set of preferred low-energy conformations. nih.gov The rigid spirocyclic core of Aculeatin A significantly constrains its conformational freedom, pre-organizing the molecule into a specific shape that is likely crucial for its bioactivity.

The relative configurations of the chiral centers, determined through 2D NOESY NMR experiments, provide foundational data for understanding the molecule's solution-state conformation. nih.gov For instance, NOE correlations help to establish the spatial proximity of different protons, defining the molecule's folding and the orientation of its substituents. nih.gov Although detailed studies correlating specific conformer populations of Aculeatin A with its bioactivity are not extensively reported, the principles of conformational analysis are central to SAR. nih.gov It is understood that only one of the ensemble of possible conformations will typically resemble the ideal bound state. Therefore, structural features that stabilize this "bioactive" conformation, such as the rigid spiroketal system and the stereochemistry of its substituents, are critical for potent biological activity. nih.gov

Analogues and Derivatives of Aculeatins a

Naturally Occurring Analogues

Researchers have isolated and characterized four C-9 hydroxylated analogs of aculeatins from the leaves of Amomum aculeatum, which have been named aculeatols A–D. nih.gov A significant structural distinction of the aculeatols is the presence of five stereocenters, in contrast to the three found in their parent compounds, aculeatins A and B. nih.gov This increased stereochemical complexity makes them of particular interest for spectroscopic and structural studies. nih.gov Further investigation of A. aculeatum leaf extracts led to the characterization of aculeatol E, which shares the core aculeatol structure but differs in the length of its alkyl side chain at the C-2 position. nih.gov

| Compound | Key Structural Feature | Number of Stereocenters | Source |

| Aculeatols A–D | C-9 Hydroxylation | 5 | Amomum aculeatum leaves |

| Aculeatol E | C-9 Hydroxylation, C-2 tridecyl side chain | 5 | Amomum aculeatum leaves |

Beyond the aculeatins and aculeatols, phytochemical investigation of Amomum aculeatum has yielded other related minor constituents. Bioactivity-guided fractionation of leaf extracts led to the isolation of new dioxadispiroketal-type and oxaspiroketal-type derivatives. nih.gov From the rhizomes, a cytotoxic 1,7-dioxa-dispiro[5.1.5.2]pentadeca-9,12-dien-11-one derivative, aculeatin (B14080756) D, was isolated as a minor compound. Additionally, research into the synthesis of aculeatin C has also led to the synthesis of homochiral amomols and other new analogues for the first time. researchgate.net

Semi-Synthetic Derivatives of this compound and B

Given the relatively high yields of this compound and B from Amomum aculeatum, these compounds have served as valuable starting materials for the generation of semi-synthetic derivatives to explore their biological potential. nih.gov In one study, eight semi-synthetic derivatives of aculeatin A (designated 1a–1h) and one of aculeatin B (aculeatin B acetate (B1210297), 2a) were prepared. nih.govnih.gov

The primary focus of these modifications was the C-4 hydroxy group. The resulting derivatives included esters and ethers with varying substituents. Subsequent evaluation of these compounds for cytotoxic activity against a panel of human cancer cell lines revealed a critical structure-activity relationship. Modification of the free hydroxy group at the C-4 position in aculeatin A consistently led to a decrease in cytotoxic activity. nih.gov A similar trend was observed for the single tested analog of aculeatin B. nih.gov This suggests that the presence of a free hydroxyl group at the C-4 position is crucial for the potent cytotoxic activity exhibited by this class of compounds. nih.gov

| Parent Compound | Number of Derivatives | Modification Site | Impact on Cytotoxicity |

| Aculeatin A | 8 (1a-1h) | C-4 Hydroxy Group | Decreased activity |

| Aculeatin B | 1 (2a) | C-4 Hydroxy Group | Decreased activity |

De Novo Designed Aculeatin-like Scaffolds and Polyspirocyclic Structures

De novo design represents a powerful computational strategy for creating novel molecular scaffolds with desired structural and functional properties. This approach has been successfully applied to design peptides and small proteins that can bind to specific biological targets. rsc.org While the intricate and rigid polyspirocyclic structure of the aculeatins presents an intriguing target for de novo design, specific examples of the successful design and synthesis of aculeatin-like scaffolds using these methods are not prominent in the reviewed literature. The synthesis of complex, multi-stereocenter natural products like the aculeatins remains a significant challenge that is more commonly addressed through total or semi-synthetic approaches based on the natural product template.

Synthesis of Unnatural Stereoisomers and Analogues (e.g., 6-epi-Aculeatin D, E, F)

The total synthesis of natural products provides a powerful platform to not only confirm their structure but also to generate unnatural stereoisomers and analogues that are not accessible from natural sources. A collective, convergent synthetic approach has been developed for the enantioselective total synthesis of this compound, B, D, E, and F. acs.org A key feature of this six-step strategy is its ability to also produce unnatural analogues. acs.org

Specifically, this synthetic route has been successfully employed to synthesize 6-epi-aculeatin D, 6-epi-aculeatin E, and 6-epi-aculeatin F. acs.org These compounds are stereoisomers (epimers) of the corresponding natural aculeatins, differing in the configuration at the C-6 spiroketal carbon. acs.org The creation of these unnatural epimers is crucial for a deeper understanding of the stereochemical requirements for the biological activity of the aculeatin family.

| Unnatural Stereoisomer | Corresponding Natural Product | Relationship |

| 6-epi-Aculeatin D | Aculeatin D | C-6 Epimer |

| 6-epi-Aculeatin E | Aculeatin E | C-6 Epimer |

| 6-epi-Aculeatin F | Aculeatin F | C-6 Epimer |

Research Applications and Future Directions in Aculeatins a Studies

Aculeatins A as Chemical Probes for Biological Target Elucidation

Chemical probes are small molecules that selectively interact with a specific protein target, enabling researchers to study its biological function. nih.govchemicalprobes.org The development and characterization of such probes are crucial for translating observations from phenotypic screens into a clear understanding of a molecule's mechanism of action. nih.govmdpi.com

Aculeatin (B14080756) A, with its potent biological profile, presents an interesting candidate for development into a chemical probe. To be effective, a chemical probe should ideally be potent, selective, and cell-permeable. chemicalprobes.org While Aculeatin A has demonstrated significant bioactivity, further studies are required to fully characterize its target engagement within a cellular context and to develop a corresponding inactive analogue to serve as a negative control. nih.gov The process of transforming a "hit" compound from a screen into a validated chemical probe involves a multidisciplinary approach, integrating organic chemistry, proteomics, and genetics to elucidate its precise molecular targets and mechanism of action. nih.govmdpi.com The availability of well-characterized chemical probes for the targets of Aculeatin A would be invaluable for dissecting the biological pathways it modulates. chemicalprobes.org

Lead Compound Identification and Optimization for Preclinical Drug Discovery

A lead compound is a chemical entity that exhibits pharmacological or biological activity and serves as a starting point for the development of a drug. libretexts.orgwikipedia.org These compounds often require chemical modifications to enhance their potency, selectivity, and pharmacokinetic properties. libretexts.orgwikipedia.org Natural products, like Aculeatin A, are a rich source of structurally diverse lead compounds. wikipedia.orgnih.gov

Aculeatin A has shown promising antiprotozoal and cytotoxic activities, making it a valuable lead compound for the development of new therapeutic agents. researchgate.netuni-konstanz.deresearchgate.net Specifically, it has demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, with an IC50 value of 0.18–3.0 μM. rsc.org It has also exhibited cytotoxicity against various cancer cell lines, including human lung cancer (Lu1), hormone-dependent human prostate cancer (LNCaP), and human breast cancer (MCF-7) cell lines. researchgate.net

The process of lead optimization involves synthesizing and testing analogues of the lead compound to improve its drug-like properties. libretexts.org Research has already begun on this front, with the synthesis of several novel polyspirocyclic analogs of Aculeatin A. nih.gov Some of these synthetic derivatives have shown enhanced antimalarial activity compared to the parent compound. nih.govacs.org For instance, in one study, nine semisynthetic derivatives of this compound and B were prepared and tested, with Aculeatin A itself showing significant cytotoxicity (ED50 0.2–1.0 µM) and in vivo activity against MCF-7 human breast cancer cells. acs.orgnih.gov This highlights the potential of Aculeatin A as a scaffold for the development of new anticancer agents.

| Biological Activity of Aculeatin A | Cell Line/Organism | IC50/ED50 Value |

| Antimalarial | Plasmodium falciparum | 0.18–3.0 μM rsc.org |

| Cytotoxicity | KB cell line | 1.7 μM researchgate.net |

| Cytotoxicity | MCF-7 (human breast cancer) | 0.2–1.0 µM (ED50) acs.orgnih.gov |

| Cytotoxicity | Lu1 (human lung cancer) | Data suggests activity researchgate.net |

| Cytotoxicity | LNCaP (prostate cancer) | Data suggests activity researchgate.net |

This table summarizes the reported biological activities of Aculeatin A, demonstrating its potential as a lead compound.

Innovations in Synthetic Methodologies for Complex Spirocyclic Natural Products

The complex and unique 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton of Aculeatin A poses a significant synthetic challenge, which has, in turn, spurred innovation in synthetic organic chemistry. rsc.org Over the past two decades, numerous research groups have developed more than 20 distinct total syntheses of aculeatins. rsc.orgresearchgate.net

These synthetic endeavors have employed a wide array of strategies, including:

Asymmetric Aldol (B89426) Reactions: Utilized in a versatile approach to synthesize this compound, B, and D. acs.orgresearchgate.net

Oxidative Spirocyclization: A key step in many syntheses, often mediated by reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). researchgate.netresearchgate.net

Double Intramolecular Oxa-Michael Addition (DIOMA): A novel strategy that has been successfully applied to the total synthesis of Aculeatin A as a single spiroisomer. rsc.orgacs.org

Stepwise Approaches: These methods aim to construct the spirocyclic core in a controlled manner to achieve high diastereoselectivity. rsc.orgscispace.com

Other Key Reactions: Various other reactions have been pivotal in the synthesis of Aculeatins, such as Maruoka enantioselective allylation, iodine-induced electrophilic cyclization, and ring-opening of epoxides. researchgate.netmdpi.comresearchgate.net

One notable innovation is the development of a stepwise synthesis that avoids the PIFA-mediated cascade reaction, leading to Aculeatin A as a single spiroisomer. rsc.orgscispace.com Another significant advancement is a concise total synthesis of Aculeatin A featuring a phenol (B47542) oxidative dearomatization and a double intramolecular oxa-Michael addition of alcohols. acs.org These synthetic achievements not only provide access to Aculeatin A and its analogues for biological evaluation but also contribute valuable new methodologies to the field of natural product synthesis. mdpi.com

Unexplored Biological Activities and Potential Targets for this compound

While the antiprotozoal and cytotoxic activities of Aculeatin A are established, there remains a vast landscape of unexplored biological activities and potential molecular targets. rsc.orguni-konstanz.deresearchgate.net The unique chemical structure of Aculeatin A suggests that it may interact with novel biological targets, potentially leading to new therapeutic applications.

Future research could focus on screening Aculeatin A and its derivatives against a broader range of biological targets. For example, given its cytotoxic profile, it would be logical to investigate its effects on a wider panel of cancer cell lines and to explore its potential as an anti-inflammatory or antiviral agent. nih.govresearchgate.net The coumarin (B35378) scaffold, which shares some structural similarities with parts of the Aculeatin A framework, is known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects, suggesting that Aculeatin A may also possess such properties. researchgate.net

Identifying the specific molecular targets of Aculeatin A is a critical next step. This could be achieved through various target identification strategies, including affinity chromatography, activity-based protein profiling (ABPP), and genetic screening approaches. nih.govmdpi.com Uncovering the molecular targets will not only elucidate the mechanism of action of Aculeatin A but also open up new avenues for drug design and development.

Computational Chemistry and Chemoinformatic Approaches in Aculeatin A Research

Computational chemistry and chemoinformatics are powerful tools that can accelerate and guide research on natural products like Aculeatin A. uq.edu.auuva.nlevonik.com These approaches use computer simulations and data analysis to study the physical and chemical properties of molecules and their interactions with biological targets. uq.edu.auucr.edu

In the context of Aculeatin A research, computational methods can be applied in several ways:

Target Prediction: Computational models can be used to predict potential biological targets for Aculeatin A based on its chemical structure.

Docking Studies: Molecular docking simulations can be employed to model the interaction of Aculeatin A with known or predicted protein targets, providing insights into its binding mode and helping to rationalize its biological activity. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational analysis can aid in understanding the relationship between the chemical structure of Aculeatin A and its analogues and their biological activity, guiding the design of more potent and selective compounds. libretexts.org

ADME/T Prediction: Chemoinformatic tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of Aculeatin A and its derivatives, helping to prioritize compounds for further development.

While specific computational studies on Aculeatin A are not extensively reported in the provided search results, the general applicability of these methods to drug discovery and natural product research is well-established. uq.edu.auuva.nlevonik.com The integration of computational chemistry into Aculeatin A research programs has the potential to significantly streamline the process of target identification and lead optimization.

Biosynthetic Pathway Elucidation of this compound

Understanding the biosynthetic pathway of Aculeatin A, the series of enzymatic reactions that produce it in Amomum aculeatum, is a fundamental scientific goal. Elucidating this pathway could provide several benefits, including:

Enabling Bio-inspired Synthesis: Knowledge of the biosynthetic steps can inspire more efficient and stereoselective chemical syntheses.

Metabolic Engineering: It could allow for the production of Aculeatin A and its analogues in microbial hosts, providing a more sustainable and scalable source of these compounds.

Discovery of New Enzymes: The pathway likely involves novel enzymes with unique catalytic activities that could be of interest for biocatalysis.

Currently, the biosynthetic pathway of Aculeatin A remains largely uncharacterized. Future research in this area would likely involve a combination of genomic, transcriptomic, and metabolomic approaches to identify the genes and enzymes responsible for its formation. Isotopic labeling studies could also be employed to trace the incorporation of precursor molecules into the Aculeatin A scaffold.

Addressing Challenges in Stereoselective Synthesis for Scalability

The presence of multiple stereocenters in the Aculeatin A molecule makes its stereoselective synthesis a significant challenge. rsc.org While numerous total syntheses have been reported, achieving high stereoselectivity, particularly on a larger scale, remains a key hurdle for the practical production of this compound and its analogues. rsc.orgmdpi.com

Many of the early syntheses of Aculeatin A resulted in mixtures of diastereomers, which can be difficult and costly to separate. rsc.org More recent synthetic strategies have focused on developing highly diastereoselective and enantioselective methods to produce single isomers of Aculeatin A. rsc.orgacs.org

Key challenges in the stereoselective synthesis of Aculeatin A that need to be addressed for scalability include:

Control of Multiple Stereocenters: Developing synthetic routes that allow for the precise and predictable control of all stereocenters in the molecule.

Efficient and High-Yielding Reactions: Optimizing reaction conditions to maximize yields and minimize the formation of byproducts.

Robust and Scalable Processes: Ensuring that the synthetic methods are reliable and can be readily scaled up to produce gram quantities or more of the final product. mdpi.com

Future research in this area will likely focus on the development of new catalytic asymmetric methods and the refinement of existing stereoselective strategies to improve their efficiency and scalability. The ability to produce significant quantities of enantiomerically pure Aculeatin A is essential for its further preclinical and potentially clinical development.

Q & A

Q. What spectroscopic methods are critical for resolving the stereochemical complexity of Aculeatins A and its derivatives?

this compound and its derivatives require a combination of high-resolution mass spectrometry (HRESIMS) and multidimensional NMR spectroscopy (including , , COSY, HSQC, HMBC, and NOESY) to resolve their stereochemical configurations. For example, NOESY correlations were pivotal in establishing the axial orientation of protons (e.g., H-4 in aculeatin E) and confirming configurations at chiral centers like C-2 and C-6 .

Q. How are bioactivity-guided fractionation strategies applied to isolate this compound from natural sources?

Bioactivity-guided isolation involves sequential extraction (e.g., hexane/chloroform partitioning) followed by MCF-7 human breast cancer cell line cytotoxicity assays to monitor active fractions. This approach led to the discovery of new 1,7-dioxadispiro[5.1.5.2]pentadecane-type compounds from Amomum aculeatum leaves .

Q. What are the key structural features of this compound that correlate with cytotoxicity in cancer cell lines?

The 1,7-dioxadispiro[5.1.5.2]pentadecane core and the free hydroxyl group at C-4 are critical. Semi-synthetic derivatives modifying C-4 (e.g., acetylation or esterification) showed reduced cytotoxicity, suggesting this group’s role in target binding or bioavailability .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives influence their bioactivity profiles?

Minor stereochemical changes, such as the equatorial-to-axial shift of H-4 (e.g., aculeatin E vs. aculeatin B), alter NOESY correlations and coupling constants (-values), which correlate with differential cytotoxicity. For instance, aculeatin E (axial H-4, ) showed distinct activity compared to aculeatin B (equatorial H-4, ) .

Q. What experimental approaches address contradictions between in vitro and in vivo efficacy of this compound?

Despite potent in vitro cytotoxicity (e.g., IC values against MCF-7), this compound showed limited efficacy in P388 murine leukemia and A2780 ovarian carcinoma xenograft models . This discrepancy may arise from poor pharmacokinetics or metabolic instability, necessitating prodrug strategies or structural optimization for enhanced bioavailability .

Q. How can synthetic methodologies overcome challenges in producing this compound analogs with improved yields?

Semi-synthetic derivatization of this compound (e.g., esterification, acylation) employs reagents like diglycolic anhydride or tetrabromophthalic anhydride under mild conditions (pyridine, 24–48 hours). However, low yields (e.g., 7 mg from 10 mg starting material) highlight the need for optimized catalysts (e.g., DMAP) or alternative reaction media .

Q. What strategies validate the structural uniqueness of newly isolated Aculeatins analogs against known compounds?

Comparative HRESIMS and NMR analyses are essential. For example, amomols A and B were distinguished via optical rotation and HPLC retention times, confirming their enantiomeric relationship despite identical planar structures .

Methodological Considerations

Q. How should researchers design experiments to evaluate the therapeutic potential of this compound in heterogeneous cancer models?

Prioritize panel-based cytotoxicity screening (e.g., NCI-60 cell lines) followed by mechanistic studies (e.g., apoptosis assays, cell cycle analysis). For in vivo validation, use orthotopic or patient-derived xenograft (PDX) models rather than subcutaneous implants, as the latter often fail to replicate tumor microenvironments .

Q. What analytical techniques resolve conflicting data in structural elucidation of Aculeatins derivatives?